3-(o-Tolyl)propanenitrile
Overview
Description
3-(o-Tolyl)propanenitrile: is an organic compound with the molecular formula C10H11N It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane, such as 3-(2-methylphenyl)propyl bromide, with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating the corresponding amide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This reaction removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods: Industrial production of 3-(o-Tolyl)propanenitrile typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heat.
Substitution: Sodium or potassium cyanide in ethanol for initial nitrile formation.
Major Products:
Reduction: 3-(2-Methylphenyl)propanamine.
Hydrolysis: 3-(2-Methylphenyl)propanoic acid.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- Investigated for its role in the synthesis of compounds with antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Serves as a building block for the synthesis of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)propanenitrile in biological systems is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, similar to other nitrile-containing compounds. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the methyl group on the phenyl ring.
Phenylacetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness:
- The presence of the methyl group on the phenyl ring in 3-(o-Tolyl)propanenitrile imparts unique chemical and physical properties, influencing its reactivity and potential applications.
- Its specific structure allows for selective interactions in synthetic and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-(2-methylphenyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUTMFDHHGQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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